molecular formula C10H10OS B8363745 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde

3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde

Cat. No.: B8363745
M. Wt: 178.25 g/mol
InChI Key: AWIZSXDXNGDBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde is a sulfur-containing heterocyclic compound. It is structurally related to chromanecarbaldehyde, with the oxygen atom in the chromane ring replaced by a sulfur atom. This modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde typically involves the cyclization of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates . These reactions are carried out under controlled conditions to ensure the formation of the desired thiochromane ring structure.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, reducing waste and improving yield. Techniques such as hydrothermal carbonization and the use of carbon-based solid acids are explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution at the carbonyl group.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiochromanecarbaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde involves its interaction with various molecular targets. The sulfur atom in the thiochromane ring can form strong interactions with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular oxidative stress pathways. These interactions are crucial in determining the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

    Thiochromone: Similar structure but lacks the aldehyde group.

    Chromanecarbaldehyde: Oxygen analog of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde.

    Thioflavone: Another sulfur-containing heterocycle with different substitution patterns.

Uniqueness: this compound is unique due to the presence of both the thiochromane ring and the aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

3,4-dihydro-2H-thiochromene-6-carbaldehyde

InChI

InChI=1S/C10H10OS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2

InChI Key

AWIZSXDXNGDBBO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C=O)SC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-thiochromane (1.00 g) was dissolved in THF (15.0 mL), added dropwise with 2.69 mol/L n-butyl lithium/hexane solution (3.24 mL) at −78° C., and stirred for 1 hour at the same temperature. After adding DMF (0.71 mL) at the same temperature, it was stirred for 16 hours while raising the temperature to room temperature. A saturated aqueous solution of ammonium chloride was added, and after extraction with ethyl acetate, the organic layer was washed with saturated brine. After drying over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure and the residues were purified by silica gel column chromatography (2 to 15% ethyl acetate/hexane) to obtain the title compound (342 mg) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
3.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.71 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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